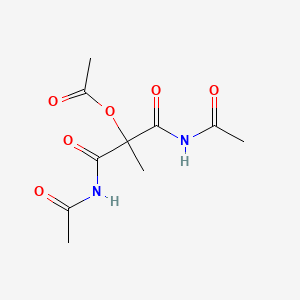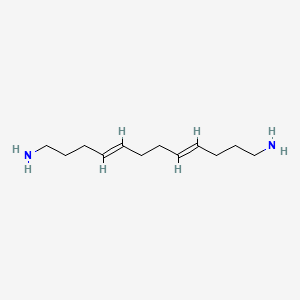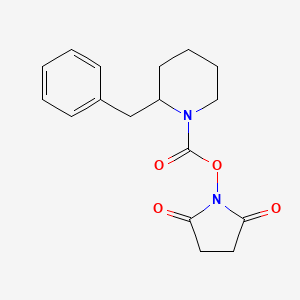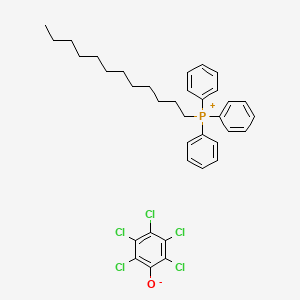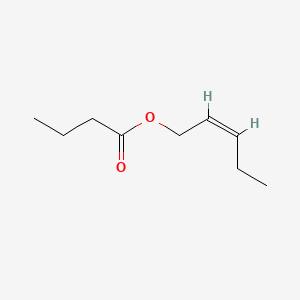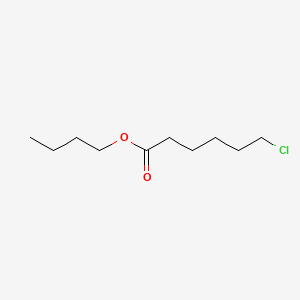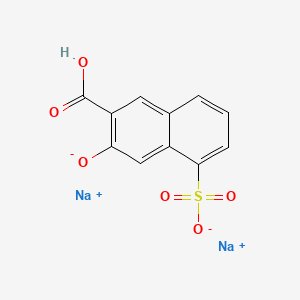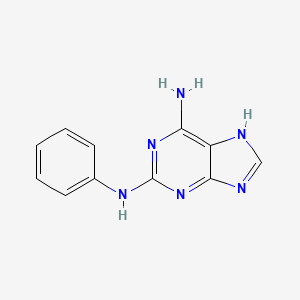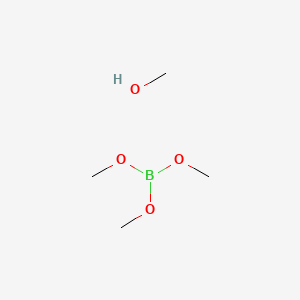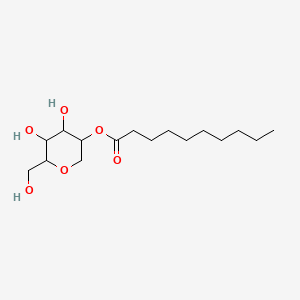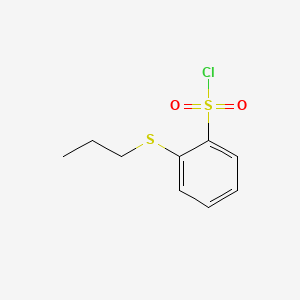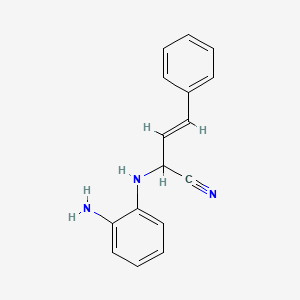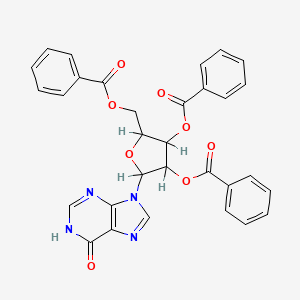
Inosine 2',3',5'-tribenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosine 2',3',5'-tribenzoate is a chemical compound with the molecular formula C31H24N4O8 . It is a derivative of inosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three benzoate groups attached to the inosine molecule at the 2', 3', and 5' positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of inosine 2',3',5'-tribenzoate typically involves the reaction of inosine with benzoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors where inosine and benzoic acid are reacted under controlled conditions. The process requires careful monitoring of temperature, pH, and reaction time to ensure the formation of the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Inosine 2',3',5'-tribenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Inosine 2',3',5'-tribenzoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in studies related to nucleoside metabolism and the role of inosine in cellular processes.
Medicine: Inosine derivatives, including this compound, are investigated for their potential therapeutic effects, such as neuroprotective and anti-inflammatory properties.
Industry: It is employed in the development of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism by which inosine 2',3',5'-tribenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors or enzymes, modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Inosine 2',3',5'-tribenzoate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include inosine monophosphate (IMP), inosine diphosphate (IDP), and inosine triphosphate (ITP). These compounds differ in their structure and functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
6741-88-4 |
|---|---|
Molecular Formula |
C31H24N4O8 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[3,4-dibenzoyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24N4O8/c36-27-23-26(32-17-33-27)35(18-34-23)28-25(43-31(39)21-14-8-3-9-15-21)24(42-30(38)20-12-6-2-7-13-20)22(41-28)16-40-29(37)19-10-4-1-5-11-19/h1-15,17-18,22,24-25,28H,16H2,(H,32,33,36) |
InChI Key |
HYIROYSRWYWYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


